[4-[(E)-[(Z)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate is a complex organic compound with the molecular formula C₁₇H₁₃N₃O₃S. This compound is characterized by the presence of a thiazole ring, a hydrazone linkage, and a benzoate ester group.
Preparation Methods
The synthesis of [4-[[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate typically involves the reaction of 4-formylbenzoic acid with 2-hydrazinyl-4-oxo-1,3-thiazole under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
[4-[[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of [4-[[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
[4-[[(4-oxo-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenyl] benzoate can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Hydrazone derivatives:
Benzoate esters: These compounds are commonly used in the synthesis of pharmaceuticals and materials due to their stability and reactivity .
Properties
Molecular Formula |
C17H13N3O3S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
[4-[(E)-[(Z)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C17H13N3O3S/c21-15-11-24-17(19-15)20-18-10-12-6-8-14(9-7-12)23-16(22)13-4-2-1-3-5-13/h1-10H,11H2,(H,19,20,21)/b18-10+ |
InChI Key |
GBYCUGAUHRQUOS-VCHYOVAHSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.